molecular formula C27H16BrClN2O3 B11109376 4-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate

4-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate

Cat. No.: B11109376
M. Wt: 531.8 g/mol
InChI Key: OMRGYMYUYGBTQE-UHFFFAOYSA-N
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Description

4-({[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)PHENYL 4-BROMOBENZOATE is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)PHENYL 4-BROMOBENZOATE typically involves the condensation of 2-(3-chlorophenyl)-1,3-benzoxazole-5-carbaldehyde with 4-bromobenzoic acid. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be explored to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-({[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)PHENYL 4-BROMOBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-({[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)PHENYL 4-BROMOBENZOATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-({[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)PHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)PHENYL 4-BROMOBENZOATE is unique due to its specific structural features, which confer distinct biological activities. The presence of both the benzoxazole and bromobenzoate moieties allows for a wide range of chemical modifications, enhancing its versatility in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C27H16BrClN2O3

Molecular Weight

531.8 g/mol

IUPAC Name

[4-[[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C27H16BrClN2O3/c28-20-8-6-18(7-9-20)27(32)33-23-11-4-17(5-12-23)16-30-22-10-13-25-24(15-22)31-26(34-25)19-2-1-3-21(29)14-19/h1-16H

InChI Key

OMRGYMYUYGBTQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(C=C4)OC(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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